molecular formula C3H5NOSi B12060964 CID 16217124 CAS No. 1173021-70-9

CID 16217124

Cat. No.: B12060964
CAS No.: 1173021-70-9
M. Wt: 99.16 g/mol
InChI Key: ZTGCCJHRDUJZKJ-UHFFFAOYSA-N
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Description

CID 16217124 refers to a compound discussed in the context of melatonin (N-acetyl-5-methoxytryptamine) and its metabolites, specifically in a study measuring their biological roles using HPLC-MS/MS methodologies . The compound is associated with physiological processes tied to light-dark cycles and antioxidant effects. While the exact structural identity of this compound remains ambiguous in the provided evidence, it is linked to melatonin derivatives such as N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), which are critical in oxidative stress modulation and circadian regulation .

Further studies emphasize the importance of rigorous spectral and physicochemical data for compound validation, as outlined in guidelines for synthetic and natural compound characterization .

Properties

CAS No.

1173021-70-9

Molecular Formula

C3H5NOSi

Molecular Weight

99.16 g/mol

InChI

InChI=1S/C3H5N.OSi/c1-2-3-4;1-2/h2H2,1H3;

InChI Key

ZTGCCJHRDUJZKJ-UHFFFAOYSA-N

Canonical SMILES

CCC#N.O=[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 16217124 involves a series of chemical reactions under specific conditions. The preparation methods typically include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 16217124 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered chemical and physical properties, which are useful for various applications in research and industry.

Scientific Research Applications

CID 16217124 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound can be explored for its potential therapeutic effects and as a tool for drug development. In industry, the compound’s unique properties make it valuable for manufacturing processes and product development.

Mechanism of Action

The mechanism of action of CID 16217124 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16217124, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Key Properties of this compound and Analogous Compounds

Compound CID Molecular Formula Molecular Weight Biological Role Key Analytical Method
This compound 16217124 Not specified† Not specified† Antioxidant, circadian regulation HPLC-MS/MS , GC-MS
Melatonin 896 C₁₃H₁₆N₂O₂ 232.28 g/mol Sleep regulation, antioxidant HPLC-MS/MS
AFMK 5282171 C₁₄H₁₄N₂O₃ 258.27 g/mol Free radical scavenging LC-TOF-MS
AMK 5311213 C₁₂H₁₂N₂O₂ 216.24 g/mol Anti-inflammatory, mitochondrial protection NMR, MS
Oscillatoxin D 101283546 C₃₄H₅₀O₇ 582.76 g/mol Cytotoxicity (marine toxin) LC-MS


†Structural and molecular data for this compound are inferred from its association with melatonin metabolites in and CIEO fractionation in .

Key Findings:

Functional Similarities :

  • Like melatonin (CID 896), this compound is implicated in antioxidant pathways and circadian rhythm modulation. However, its specific mechanism remains less characterized compared to AFMK and AMK, which exhibit well-documented roles in scavenging reactive oxygen species .
  • In contrast, oscillatoxin derivatives (e.g., CID 101283546) show divergent biological activities, primarily cytotoxicity, highlighting functional diversity among CID-labeled compounds .

Analytical Challenges :

  • This compound’s identification relies on hyphenated techniques (GC-MS, HPLC-MS/MS), but the absence of published spectral data (e.g., NMR, IR) limits direct structural comparisons .
  • For synthetic analogs (e.g., CID 57416287 in ), logP values, solubility, and CYP inhibition profiles are rigorously reported, underscoring the need for similar transparency for this compound .

Synthetic and Natural Context :

  • This compound’s isolation from CIEO fractions suggests a natural origin, whereas compounds like CID 1761-61-1 () are synthesized via green chemistry protocols, reflecting methodological diversity in compound acquisition .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 16217124?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Ensure specificity by defining variables (e.g., "How does this compound's molecular structure influence its solubility under varying pH conditions?"). Avoid vague terms and validate the question by peer review or pilot studies .

Q. What methodologies are recommended for characterizing this compound?

  • Methodological Answer : Combine quantitative (e.g., spectroscopy, chromatography) and qualitative (e.g., crystallography, computational simulations) approaches. Prioritize reproducibility by detailing experimental protocols (e.g., solvent systems, temperature ranges) and referencing established procedures. Use supplementary materials for extensive datasets beyond five compounds .

Q. How to conduct a systematic literature review on this compound?

  • Methodological Answer :

Identify databases (PubMed, SciFinder, Web of Science) and keywords (e.g., "this compound synthesis," "mechanistic studies").

Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).

Use citation tracking to map knowledge gaps.
Cite primary sources and avoid over-reliance on reviews .

Q. What are best practices for ensuring experimental reproducibility with this compound?

  • Methodological Answer : Document instrument calibration (e.g., NMR shifts), batch variations in reagents, and environmental controls (humidity, light exposure). Publish raw data in repositories and provide step-by-step protocols in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in this compound's experimental data (e.g., conflicting reactivity reports)?

  • Methodological Answer :

Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent purity, catalytic traces).

Replicate studies under standardized conditions.

Apply statistical tools (ANOVA, error propagation models) to quantify uncertainty .

Q. How to design experiments validating novel hypotheses about this compound's biological mechanisms?

  • Methodological Answer :

Define independent/dependent variables (e.g., concentration vs. enzyme inhibition).

Use positive/negative controls (e.g., known inhibitors).

Incorporate blinded analysis to reduce bias. Validate findings through orthogonal assays (e.g., SPR and ITC for binding affinity) .

Q. What strategies optimize interdisciplinary approaches for this compound research (e.g., chemistry-biology integration)?

  • Methodological Answer :

Align experimental designs with cross-disciplinary standards (e.g., OECD guidelines for toxicology).

Use shared data formats (SMILES for structures, FAIR principles for datasets).

Collaborate with domain experts to validate assumptions (e.g., computational chemists for docking studies) .

Q. How to integrate computational modeling with experimental data for this compound?

  • Methodological Answer :

Validate force fields (e.g., AMBER, CHARMM) against experimental parameters (bond lengths, thermodynamic data).

Use machine learning to predict properties (solubility, bioavailability) and iteratively refine models with new data.

Publish code and validation datasets for peer scrutiny .

Key Tables for Methodological Reference

Aspect Basic Research Advanced Research
Data Collection Primary/secondary data via LC-MS, NMR High-throughput screening, multi-omics integration
Analysis Tools ANOVA, regression analysis Machine learning, Bayesian inference
Validation Criteria Reproducibility, peer review Cross-disciplinary consensus, model robustness

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